N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
This compound features a pyrimidinone core substituted with a phenyl group at the 4-position and an ethyl linker connecting to a benzamide moiety with an ortho-trifluoromethyl group. The molecular formula is C₂₀H₁₆F₃N₃O₂ (calculated molecular weight: ~379.35 g/mol).
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-9-5-4-8-15(16)19(28)24-10-11-26-13-25-17(12-18(26)27)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUPRBATFXGALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzamide, with the CAS number 1334373-48-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 387.362 g/mol
- Structure : The compound features a pyrimidine ring, a trifluoromethyl group, and an amide functional group, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cellular functions such as proliferation and apoptosis.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell survival and stress responses.
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. For instance, a study evaluating similar pyrimidine derivatives found that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against pancreatic cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspases and the suppression of anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Pancreatic Cancer | 5.0 | Induction of apoptosis |
| Breast Cancer | 8.5 | Cell cycle arrest |
| Lung Cancer | 7.0 | Inhibition of proliferation |
Neuroprotective Activity
Research has also indicated potential neuroprotective properties. A study on related compounds showed that pyrimidine derivatives could protect neuronal cells from oxidative stress by upregulating antioxidant enzymes . This suggests that this compound may have applications in neurodegenerative diseases.
Case Studies
-
Study on Pancreatic β-cells : In a recent study, a derivative with structural similarities demonstrated protective effects against endoplasmic reticulum (ER) stress-induced cell death in pancreatic β-cells. The compound showed maximal activity at low concentrations (EC50 = 0.1 μM), indicating its potential for diabetes treatment .
- Results Summary :
- Maximal Activity: 100%
- EC50: 0.1 ± 0.01 μM
- Mechanism: Inhibition of caspase activation during ER stress.
- Antiparasitic Activity : Another study explored the antiparasitic potential of related compounds, revealing that derivatives with similar structures exhibited enhanced activity against protozoan parasites compared to standard treatments like Albendazole .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between the target compound and analogs from the provided evidence:
Key Observations:
- Substituent Effects : The 4-phenyl group in the target compound may improve binding via π-π stacking compared to cyclopropyl (smaller, less aromatic) or thiophene (sulfur-mediated interactions) .
Q & A
Q. What stability studies are essential for ensuring compound integrity under varying conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
